Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- is a heterocyclic compound that features a benzothiazole ring fused with a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of an acid catalyst. This reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or acetic acid . Another approach involves the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases overall yield . Additionally, the use of recyclable catalysts and green solvents is becoming increasingly popular in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophilic Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dihydrobenzothiazoles
Substitution Products: Halogenated, nitrated, and sulfonated benzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- involves its interaction with various molecular targets and pathways:
Antibacterial Activity: It inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.
Antifungal Activity: The compound disrupts the synthesis of ergosterol, a key component of fungal cell membranes.
Antiviral Activity: It interferes with viral replication by inhibiting viral polymerases and proteases.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- can be compared with other similar compounds to highlight its uniqueness:
Conclusion
Benzothiazole, 2,3-dihydro-2-(1H-pyrrol-2-yl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, while its biological activities offer promising avenues for the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
31230-94-1 |
---|---|
Molekularformel |
C11H10N2S |
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
2-(1H-pyrrol-2-yl)-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C11H10N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,11-13H |
InChI-Schlüssel |
TWDUIGDCMXGSRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(S2)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.